

Application Notes: Detection of p-FGFR Inhibition by SSR128129E Using Western Blot

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Compound of Interest

Compound Name: SSR128129E free acid

Cat. No.: B15582908

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This document provides a detailed protocol for utilizing Western blot to measure the phosphorylation status of Fibroblast Growth Factor Receptor (FGFR) in response to treatment with SSR128129E, a potent allosteric inhibitor. This method is crucial for verifying the drug's mechanism of action and quantifying its inhibitory effects on FGFR signaling.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and angiogenesis.[1] The binding of a fibroblast growth factor (FGF) ligand to an FGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades.[1] Dysregulation of FGFR signaling is implicated in various cancers. SSR128129E is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFR, inhibiting FGF-induced signaling.[2][3][4] Unlike traditional kinase inhibitors that compete with ATP, SSR128129E acts through a non-competitive mechanism.[1] This protocol details the use of Western blotting to assess the inhibitory effect of SSR128129E on FGFR phosphorylation.

Data Presentation

The following table summarizes representative quantitative data from a dose-response experiment. Cancer cells with FGFR activation were treated with increasing concentrations of

SSR128129E for 24 hours. Western blot analysis was performed, and band intensities were quantified. The phosphorylated FGFR (p-FGFR) signal was normalized to the total FGFR signal to account for any variations in protein loading. The data illustrates a dose-dependent decrease in FGFR phosphorylation upon SSR128129E treatment.

SSR128129E Concentration (nM)	p-FGFR/Total FGFR Ratio (Normalized)	Percent Inhibition (%)
0 (Vehicle)	1.00	0
10	0.78	22
30	0.45	55
100	0.15	85
300	0.05	95

Experimental Protocols

Materials and Reagents

- Cell Lines: Appropriate cancer cell line with known FGFR activation.
- SSR128129E: Prepare stock solutions in DMSO.
- Cell Culture Media and Reagents: As required for the specific cell line.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Assay Kit: BCA or Bradford assay kit.
- SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
- PVDF or Nitrocellulose Membranes.
- Transfer Buffer.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: For phospho-antibodies, BSA is generally recommended

to reduce background.

- Primary Antibodies:
 - Rabbit anti-phospho-FGFR (e.g., Tyr653/654).
 - Mouse or Rabbit anti-total-FGFR.
 - Antibody to a loading control (e.g., GAPDH or β -actin).
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG.
 - HRP-conjugated goat anti-mouse IgG.
- Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

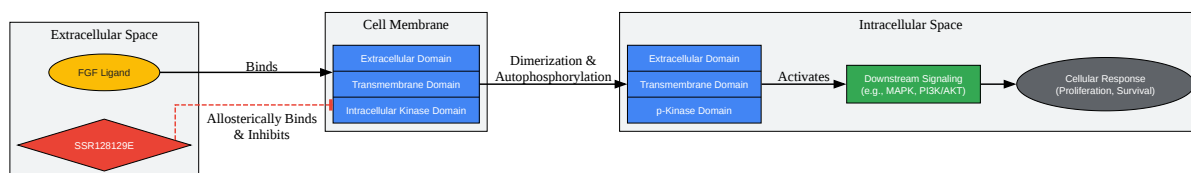
Procedure

- Cell Culture and Treatment:
 1. Plate cells in 6-well plates and allow them to reach 70-80% confluency.
 2. Serum-starve the cells for 4-6 hours before treatment to reduce basal receptor phosphorylation.
 3. Treat cells with increasing concentrations of SSR128129E (e.g., 0, 10, 30, 100, 300 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
- Cell Lysis and Protein Quantification:
 1. Following treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
 2. Add 100-150 μ L of ice-cold lysis buffer to each well.
 3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 4. Incubate on ice for 30 minutes, vortexing occasionally.[5]

5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[5\]](#)
 6. Transfer the supernatant (protein lysate) to a new tube.
 7. Determine the protein concentration of each lysate using a BCA assay.[\[5\]](#)
- SDS-PAGE and Protein Transfer:
 1. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
 2. Boil the samples at 95-100°C for 5 minutes.[\[5\]](#)
 3. Load 20-30 µg of protein per lane onto a polyacrylamide gel.[\[5\]](#)
 4. Run the gel according to the manufacturer's instructions.
 5. Transfer the separated proteins to a PVDF membrane.[\[5\]](#)
 - Immunoblotting:
 1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[5\]](#)
 2. Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[\[5\]](#)
 3. Wash the membrane three times for 10 minutes each with TBST.[\[5\]](#)
 4. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[\[5\]](#)
 5. Wash the membrane three times for 10 minutes each with TBST.[\[5\]](#)
 - Detection and Analysis:
 1. Prepare the ECL substrate according to the manufacturer's instructions.
 2. Incubate the membrane with the ECL substrate.

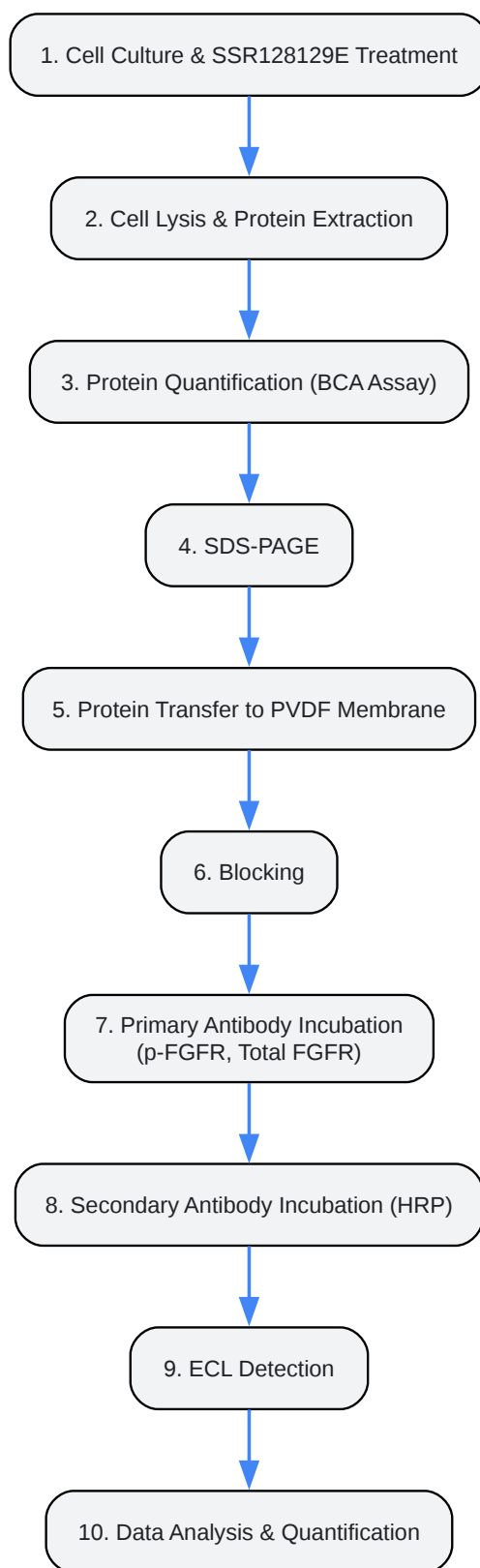
3. Capture the chemiluminescent signal using a digital imaging system.[5]
4. To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR and/or a loading control like GAPDH. Alternatively, run a parallel blot.[5]
5. Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.[5]

Visualizations



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Caption: FGFR signaling pathway and the inhibitory action of SSR128129E.



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Caption: Workflow for Western blot analysis of p-FGFR after SSR128129E treatment.

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